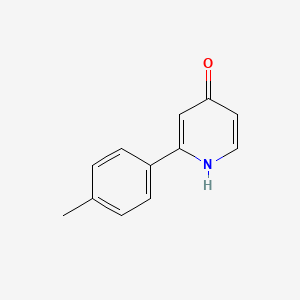

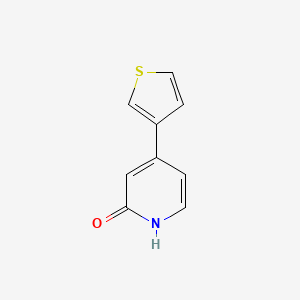

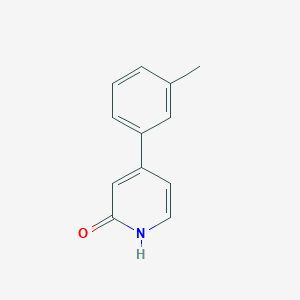

2-Hydroxy-4-(3-methylphenyl)pyridine

Vue d'ensemble

Description

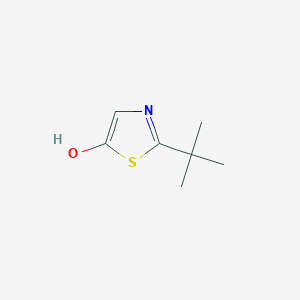

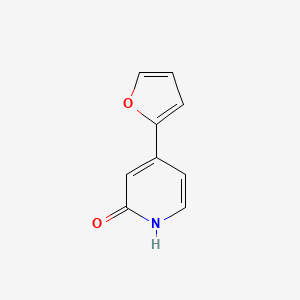

“2-Hydroxy-4-(3-methylphenyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “2-Hydroxy-4-(3-methylphenyl)pyridine” and similar compounds often involves multicomponent synthetic routes. For instance, an efficient protocol for the synthesis of functionalized pyridines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-(3-methylphenyl)pyridine” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms . The presence of the pyridine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy-4-(3-methylphenyl)pyridine” and similar compounds are often influenced by various factors. For instance, the reactivity of the pyridine ring can be influenced by steric factors, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique

Synthesis and Structure

2-Hydroxy-4-(3-methylphenyl)pyridine belongs to the pyrazolo[3,4-b]pyridine family. It exists in two tautomeric forms the : 2-Hydroxy-4-(3-methylphenyl)pyridine belongs to the pyrazolo[3,4-b]pyridine family. It exists in two tautomeric forms: the 1H-isomer (keto form) and the 2H-isomer (enol form). The synthesis methods involve starting from either a preformed pyrazole or pyridine, and the compound’s structure closely resembles purine bases like adenine and guanine .

Biological Activity and Medicinal Chemistry

Researchers have explored the biological activity of this compound due to its structural similarity to purines. Some key areas include:

- Kinase Inhibition : Investigating its potential as a kinase inhibitor, especially against clinically relevant targets like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Flavor and Fragrance Industry

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation. Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Future research directions could involve the design of new pyridine compounds with different biological profiles . Additionally, detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyridine analogs possessing enhanced activities with minimum toxicity .

Mécanisme D'action

Target of Action

Similar compounds such as imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis .

Mode of Action

Benzylic compounds, which share a similar structure, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds, such as pinacol boronic esters, have been noted for their stability, making them attractive for chemical transformations .

Result of Action

Similar compounds have shown significant activity against multidrug-resistant tuberculosis .

Action Environment

Similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available .

Propriétés

IUPAC Name |

4-(3-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-13-12(14)8-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBUAFHVUBRBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671753 | |

| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(3-methylphenyl)pyridine | |

CAS RN |

1159820-64-0 | |

| Record name | 4-(3-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.